![molecular formula C27H23N5O3 B10752925 (15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B10752925.png)

(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

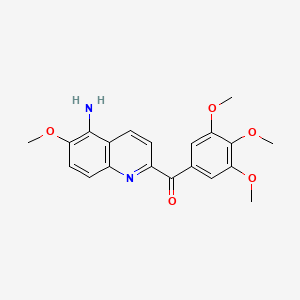

TTT-3002 est un nouvel inhibiteur de tyrosine kinase qui a montré une activité puissante contre les mutations de la tyrosine kinase 3 de type FMS (FLT3), qui sont fréquemment rencontrées chez les patients atteints de leucémie myéloïde aiguë (LMA) . Ce composé a démontré un potentiel préclinique significatif dans le ciblage des lignées cellulaires FLT3-mutantes et des échantillons primaires de patients, ce qui en fait un candidat prometteur pour le traitement de la LMA FLT3-mutante .

Méthodes De Préparation

La synthèse de TTT-3002 implique plusieurs étapes, y compris le couplage oxydant formel du 1H,1’H-2,2’-biindole avec la 3-amino-N,2-diméthyloxolane-3-carboxamide . Les conditions de réaction et les réactifs spécifiques utilisés dans la synthèse sont essentiels pour obtenir le produit souhaité avec une pureté et un rendement élevés. Les méthodes de production industrielle de TTT-3002 impliqueraient probablement une optimisation de ces voies de synthèse pour garantir la possibilité de mise à l’échelle et la rentabilité.

Analyse Des Réactions Chimiques

TTT-3002 subit diverses réactions chimiques, y compris des réactions d’oxydation et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la réaction de couplage oxydant mentionnée précédemment conduit à la formation de la partie biindole, qui est un composant structurel clé de TTT-3002 .

Applications de la recherche scientifique

En chimie, TTT-3002 sert d’outil précieux pour étudier les mécanismes d’inhibition de la tyrosine kinase et le développement de nouveaux inhibiteurs . En biologie et en médecine, TTT-3002 a montré des promesses dans le traitement de la LMA FLT3-mutante en inhibant la prolifération des blastes leucémiques et en réduisant la charge tumorale chez les modèles murins . De plus, l’affinité de liaison modérée de TTT-3002 aux protéines plasmatiques en fait un candidat potentiel pour un développement clinique plus poussé .

Applications De Recherche Scientifique

In chemistry, TTT-3002 serves as a valuable tool for studying the mechanisms of tyrosine kinase inhibition and the development of novel inhibitors . In biology and medicine, TTT-3002 has shown promise in the treatment of FLT3-mutant AML by inhibiting the proliferation of leukemic blasts and reducing tumor burden in mouse models . Additionally, TTT-3002’s moderate binding affinity to plasma proteins makes it a potential candidate for further clinical development .

Mécanisme D'action

TTT-3002 exerce ses effets en inhibant l’autophosphorylation de FLT3, une tyrosine kinase réceptrice qui est fréquemment mutée dans la LMA . Cette inhibition perturbe les voies de signalisation en aval, y compris les voies STAT5, PI3K/AKT et RAS/MAPK, qui sont impliquées dans la survie et la prolifération cellulaires . En ciblant ces voies, TTT-3002 réduit efficacement la survie et la prolifération des cellules leucémiques FLT3-mutantes .

Comparaison Avec Des Composés Similaires

TTT-3002 est unique parmi les inhibiteurs de FLT3 en raison de son activité puissante contre un large éventail de mutations ponctuelles activant FLT3, y compris celles qui confèrent une résistance à d’autres inhibiteurs de tyrosine kinase . Des composés similaires comprennent la midostaurine, la lestaurtinib et le sorafénib, qui ont montré des degrés variables d’efficacité dans le ciblage des mutations de FLT3 . La capacité de TTT-3002 à surmonter les mutations de résistance aux médicaments et son affinité de liaison aux protéines modérée en font une alternative prometteuse à ces inhibiteurs existants .

Propriétés

Formule moléculaire |

C27H23N5O3 |

|---|---|

Poids moléculaire |

465.5 g/mol |

Nom IUPAC |

(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide |

InChI |

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27-/m0/s1 |

Clé InChI |

DCAYZGCTSXLIHO-FYCNXDEQSA-N |

SMILES isomérique |

C[C@]12[C@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |

SMILES canonique |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)

![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)

![6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B10752893.png)

![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752894.png)

![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)

![[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B10752913.png)

![2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide](/img/structure/B10752916.png)

![2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10752922.png)

![[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B10752927.png)